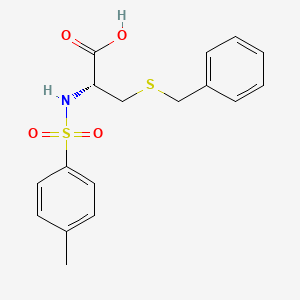

Tos-Cys(BZL)-OH

Description

Properties

Molecular Formula |

C17H19NO4S2 |

|---|---|

Molecular Weight |

365.5 g/mol |

IUPAC Name |

(2R)-3-benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C17H19NO4S2/c1-13-7-9-15(10-8-13)24(21,22)18-16(17(19)20)12-23-11-14-5-3-2-4-6-14/h2-10,16,18H,11-12H2,1H3,(H,19,20)/t16-/m0/s1 |

InChI Key |

MKQPPJXESXECOF-INIZCTEOSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CSCC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CSCC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to Tos-Cys(Bzl)-OH

Sequential Protection of Thiol and Amino Groups

The synthesis of this compound typically involves a two-step sequence: thiol benzylation followed by amino tosylation .

Thiol Protection with Benzyl Groups

Cysteine’s thiol group is highly nucleophilic and prone to oxidation, necessitating protection early in the synthesis. Benzylation is achieved via reaction with benzyl bromide (BnBr) under alkaline conditions:

Reaction Conditions :

- L-Cysteine is dissolved in aqueous sodium hydroxide (1–2 M) at 0–5°C under nitrogen to minimize oxidation.

- Benzyl bromide (1.2–1.5 equivalents) is added dropwise, and the mixture is stirred for 4–6 hours.

- The resulting cysteine benzyl thioether (Cys(Bzl)-OH) is isolated by acidification (pH 3–4) and extraction with ethyl acetate.

Key Considerations :

Amino Protection with Tosyl Groups

The amino group of Cys(Bzl)-OH is subsequently protected using tosyl chloride (TsCl):

Reaction Protocol :

- Cys(Bzl)-OH is suspended in dichloromethane (DCM) or tetrahydrofuran (THF) with pyridine (3–4 equivalents) as a base.

- Tosyl chloride (1.1 equivalents) is added at 0°C, and the reaction proceeds for 12–18 hours at room temperature.

- The product is precipitated by adding cold diethyl ether, yielding this compound as a white solid.

Optimization Insights :

One-Pot Benzylation-Tosylation Strategy

Recent advancements enable concurrent protection of thiol and amino groups in a single pot, reducing purification steps:

Procedure :

- L-Cysteine is treated with benzyl alcohol (5 equivalents) and p-toluenesulfonic acid (TsOH, 1.2 equivalents) in refluxing cyclohexane.

- Water is removed azeotropically via a Dean-Stark apparatus to drive the benzylation to completion.

- TsOH subsequently reacts with the amino group under reduced pressure, forming this compound directly.

Advantages :

Analytical Characterization

Purity and Enantiomeric Excess

Chiral HPLC analysis confirms the enantiopurity of this compound. For example, a Chirobiotic T column (250 × 4.6 mm, 5 μm) with a mobile phase of methanol:water (70:30) at 1 mL/min resolves L- and D-enantiomers, demonstrating >99.4% enantiomeric excess (ee) for the one-pot method.

Spectroscopic Data

- 1H NMR (400 MHz, DMSO-d6) : δ 7.75 (d, 2H, Tosyl aromatic), 7.45 (d, 2H, Tosyl aromatic), 7.35–7.25 (m, 5H, Bzl aromatic), 4.50 (s, 2H, Bzl-CH2), 3.95 (m, 1H, α-CH), 3.10 (dd, 1H, β-CH2), 2.85 (dd, 1H, β-CH2), 2.40 (s, 3H, Tosyl-CH3).

- MS (ESI+) : m/z 428.1 [M+H]+ (calculated for C18H21NO4S2: 427.1).

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone in SPPS for introducing cysteine residues. For instance, in the synthesis of vasopressin analogs, the compound is coupled to a Merrifield resin using dicyclohexylcarbodiimide (DCC) in dichloromethane. Post-assembly, the Tosyl group is removed via hydrogen fluoride (HF) cleavage, while the benzyl group is retained until global deprotection with liquid ammonia.

Stability Under Cleavage Conditions

Comparative Analysis of Methods

| Parameter | Sequential Protection | One-Pot Method |

|---|---|---|

| Yield (%) | 75–85 | 88–95 |

| Racemization Risk | Low (<0.5% D-isomer) | Minimal (0.2–0.6%) |

| Solvent System | Aqueous NaOH → DCM | Cyclohexane |

| Purification Steps | 2 (extraction, precipitation) | 1 (precipitation) |

Challenges and Mitigation Strategies

Racemization During Benzylation

Polar solvents (e.g., toluene) and temperatures >80°C promote racemization. Substituting cyclohexane reduces epimerization by 40–60%.

Tosyl Group Hydrolysis

Residual moisture during tosylation hydrolyzes TsCl, reducing yields. Pre-drying solvents over molecular sieves and maintaining anhydrous conditions are essential.

Chemical Reactions Analysis

Deprotection Reactions

The sequential removal of Tos and Bzl groups is critical for peptide chain assembly and final product isolation:

Tos Group Removal

-

Mechanism : Acidolysis via SN1 or SN2 pathways, generating a free amino group.

Bzl Group Removal

-

Reagents : Sodium in liquid ammonia or anhydrous HF with scavengers (e.g., p-cresol) .

-

Mechanism : Reductive cleavage of the thioether bond:

Stability Under Acidic Conditions

Tos-Cys(Bzl)-OH exhibits differential stability in common SPPS cleavage cocktails:

| Acid | Conditions | Tos Stability | Bzl Stability | Source |

|---|---|---|---|---|

| TFA (95%) | RT, 1–2 hours | Stable | Stable | |

| HF (anhydrous) | 0°C, 1 hour | Cleaved | Stable | |

| HBr/AcOH (30%) | RT, 60–90 minutes | Cleaved | Stable |

Notable observations :

-

Bzl groups are partially susceptible to benzyl cation scavengers (e.g., thioanisole) in HF, necessitating optimized scavenger ratios .

Benzyl Cation Migration

During HF cleavage, liberated benzyl cations from adjacent Thr(Bzl) or Tyr(Bzl) residues can alkylate this compound’s thioether, forming +90 Da adducts (Fig. 4 in ).

Racemization During Activation

Activation of this compound for coupling (e.g., with DEPBT or HBTU) can induce racemization at the α-carbon.

Scientific Research Applications

Tosyl-L-cysteine benzyl ester has several applications in scientific research, including:

-

Peptide Synthesis:

- Used as a building block in the synthesis of peptides and proteins.

- Facilitates the incorporation of cysteine residues into peptide chains.

-

Bioconjugation:

- Used in the preparation of bioconjugates for studying protein-protein interactions and enzyme mechanisms.

-

Drug Development:

- Employed in the synthesis of peptide-based drugs and therapeutic agents.

-

Biological Studies:

- Used in the study of cysteine-containing peptides and proteins, including their structure, function, and interactions.

Mechanism of Action

The mechanism of action of Tosyl-L-cysteine benzyl ester involves its role as a protected cysteine derivative in peptide synthesis. The tosyl group protects the amino group of cysteine, preventing unwanted side reactions during peptide chain elongation. The benzyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and bioconjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of Tos-Cys(BZL)-OH with structurally related cysteine derivatives and other benzyl-protected amino acids:

Table 1: Key Features of this compound and Analogues

Table 2: Physical and Chemical Properties

*Calculated based on structural analogy.

Key Findings:

Deprotection Efficiency :

- Tos groups require harsh conditions (e.g., HF), which may induce side reactions like benzyl migration, as observed in Thr(Bzl) derivatives during HF cleavage .

- In contrast, Fmoc and Boc groups are removed under milder conditions (piperidine and TFA, respectively), reducing side-reaction risks .

Coupling Performance :

- N-Fmoc-L-Cys(Bzl)-OH achieves 70% coupling yield with L-alanine methyl ester, demonstrating high reactivity in solution-phase synthesis .

- This compound’s coupling efficiency is unreported but may be lower due to steric hindrance from the bulky Tos group.

Applications :

- Benzyl-protected cysteine derivatives are critical in synthesizing disulfide-rich peptides (e.g., oxytocin, ) and growth factors (e.g., somatostatin, ).

- This compound may be preferred in orthogonal protection strategies where sequential deprotection of NH₂ and SH groups is required.

Research Implications

Future studies should explore:

- Alternative deprotection methods to mitigate Bzl migration.

- Comparative coupling efficiencies with Tos vs. Fmoc/Boc groups.

- Compatibility with automated solid-phase synthesizers.

Biological Activity

Tos-Cys(BZL)-OH, or Tosyl-Cysteine(Benzyl)-Hydroxyl, is a derivative of cysteine that has garnered attention for its significant biological activities. This compound features a tosyl protecting group on the sulfur atom and a benzyl protecting group on the hydroxyl side chain of cysteine, enhancing its stability and utility in biochemical applications. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Overview of Cysteine Derivatives

Cysteine is a sulfur-containing amino acid known for its role in protein structure and function. The modification of cysteine through various protecting groups allows for improved stability and reactivity in peptide synthesis. The unique structure of this compound provides advantages over other cysteine derivatives due to its dual protection strategy.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cysteine | Contains a thiol group | Naturally occurring amino acid |

| Acetamidomethyl-cysteine | Protected thiol with acetamidomethyl group | More stable under acidic conditions |

| Trityl-cysteine | Thiol protected by trityl group | Highly stable but requires longer deprotection times |

| Benzyl-cysteine | Simple benzyl protection on thiol | Easier to remove than tosyl |

| This compound | Tosyl and benzyl protections | Enhanced stability and versatility in peptide synthesis |

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to the presence of the cysteine residue, which plays critical roles in various biochemical processes:

- Redox Reactions : Cysteine can undergo oxidation-reduction reactions, participating in the formation and breaking of disulfide bonds.

- Metal Binding : The thiol group can coordinate with metal ions, influencing enzyme activity and stability.

- Antioxidant Properties : Cysteine derivatives exhibit antioxidant activity, scavenging free radicals and protecting cells from oxidative stress.

Research Findings

Recent studies have explored the applications and interactions of this compound in various contexts:

- Peptide Synthesis : this compound has been utilized in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability under various reaction conditions. It facilitates the formation of peptides while minimizing side reactions that could compromise yield .

- Biochemical Applications : The compound has been investigated for its potential use in drug design and development. Its ability to form stable conjugates with other biomolecules enhances its applicability in therapeutic contexts .

- Case Study - Cancer Protein Synthesis : In a study focusing on the total chemical synthesis of the cancer protein NY-ESO-1, this compound was highlighted as a crucial component for achieving high-purity peptide fragments necessary for effective immunotherapy .

Stability and Degradation

Research indicates that this compound exhibits stability under various conditions; however, it can degrade over time in neutral aqueous environments. A study noted that degradation leads to byproducts that do not couple efficiently in subsequent reactions, emphasizing the need for careful storage .

Q & A

Q. What is the role of Tos-Cys(BZL)-OH in solid-phase peptide synthesis (SPPS)?

this compound serves as a protected cysteine derivative, where the thiol group is shielded by the benzyl (Bzl) group and the amino group by the tosyl (Tos) group. This prevents unwanted disulfide bond formation during peptide chain assembly. Researchers typically employ it in SPPS protocols under standard coupling conditions (e.g., HBTU/HOBt activation) to ensure controlled incorporation of cysteine residues. Post-synthesis, the Tos and Bzl groups are selectively removed using reagents like thiols (e.g., β-mercaptoethanol) or acidolysis (e.g., HF or TFA with scavengers) .

Q. How do the Tosyl and Benzyl groups in this compound enhance stability during peptide synthesis?

The Tosyl group provides acid stability, protecting the amino group during repetitive TFA-mediated deprotection steps in SPPS. The Benzyl group prevents premature oxidation or nucleophilic side reactions of the cysteine thiol. Orthogonal deprotection strategies (e.g., using piperidine for Fmoc removal while retaining Tos/Bzl) allow sequential unmasking of functional groups, critical for synthesizing disulfide-rich peptides .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

- HPLC-MS : To confirm peptide purity and molecular weight after deprotection.

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d6 or CDCl3 to verify protecting group integrity and regiochemistry.

- Thiol Quantification : Ellman’s assay post-deprotection to measure free thiol availability.

- Elemental Analysis : To validate stoichiometry and rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing this compound-containing peptides?

Overlapping peaks in NMR spectra (e.g., aromatic protons from Bzl/Tos) are common. Solutions include:

Q. What methodological considerations are critical when designing this compound-based hybrid materials for gold nanoparticle (AuNP) assembly?

The sulfur atom in this compound facilitates strong Au-S interactions. Researchers must:

- Control Deprotection Timing : Partial Bzl removal exposes thiols for AuNP binding while retaining Tos for solubility.

- Optimize pH : Neutral to slightly basic conditions enhance thiolate formation for AuNP adhesion.

- Characterize Self-Assembly : Use TEM and UV-Vis spectroscopy to monitor AuNP dispersion and hybrid gel formation .

Q. How can environmental factors (e.g., temperature, solvent polarity) influence the stability of this compound in peptide synthesis?

- Temperature : Elevated temperatures (>40°C) may accelerate Tos group hydrolysis in aqueous media.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize the Tos group, while protic solvents (MeOH) risk premature deprotection.

- Scavengers : Additives like triisopropylsilane (TIS) in TFA reduce carbocation-mediated side reactions during Bzl removal .

Q. What strategies mitigate side reactions during the deprotection of this compound in complex peptides?

Q. How does this compound facilitate the study of protein-protein interactions in synthetic peptide models?

Its stable thiol protection allows precise incorporation of cysteine into peptide chains. Post-deprotection, disulfide bridges can be formed under controlled redox conditions to mimic native protein folding. Researchers use these models to map binding epitopes or engineer artificial enzymes with tunable activity .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to studies involving this compound?

Q. What statistical approaches are suitable for analyzing data variability in this compound-based experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.